Cas no 68841-13-4 (2-[(2-chlorophenyl)methyl]azepane)
2-[(2-chlorophenyl)methyl]azepane Chemical and Physical Properties
Names and Identifiers
-
- HEXAHYDRO-2-[(2-CHLOROPHENYL)METHYL]-1H-AZEPINE
- 2-[(2-chlorophenyl)methyl]azepane
- 2-(2-Chlorbenzyl)-perhydroazepin
- 2-(2-chlorobenzyl)perhydroazepine
- AC1MZW63
- AG-G-66300
- CTK5C8529
- 2-(2-Chlorobenzyl)azepane
- DTXSID40398014
- EN300-220692
- SCHEMBL11479395
- 68841-13-4
- AKOS011835712
-
- MDL: MFCD02663829
- Inchi: 1S/C13H18ClN/c14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15-12/h3-4,6,8,12,15H,1-2,5,7,9-10H2
- InChI Key: FPHRGKMQZIWWQQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CC1CCCCCN1
Computed Properties
- Exact Mass: 223.113
- Monoisotopic Mass: 223.113
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12Ų
2-[(2-chlorophenyl)methyl]azepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C612863-10mg |
2-[(2-chlorophenyl)methyl]azepane |
68841-13-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C612863-50mg |
2-[(2-chlorophenyl)methyl]azepane |
68841-13-4 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C612863-100mg |
2-[(2-chlorophenyl)methyl]azepane |
68841-13-4 | 100mg |
$ 295.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D140543-1g |
HEXAHYDRO-2-[(2-CHLOROPHENYL)METHYL]-1H-AZEPINE |
68841-13-4 | 95% | 1g |
$675 | 2024-08-03 | |
| Enamine | EN300-220692-1.0g |
2-[(2-chlorophenyl)methyl]azepane |
68841-13-4 | 95% | 1g |
$801.0 | 2023-05-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15438-500MG |
2-[(2-chlorophenyl)methyl]azepane |
68841-13-4 | 95% | 500MG |
¥ 2,574.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15438-1G |
2-[(2-chlorophenyl)methyl]azepane |
68841-13-4 | 95% | 1g |
¥ 3,220.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15438-5G |
2-[(2-chlorophenyl)methyl]azepane |
68841-13-4 | 95% | 5g |
¥ 9,655.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15438-10G |
2-[(2-chlorophenyl)methyl]azepane |
68841-13-4 | 95% | 10g |
¥ 14,322.00 | 2023-04-05 | |
| Enamine | EN300-220692-0.05g |
2-[(2-chlorophenyl)methyl]azepane |
68841-13-4 | 95% | 0.05g |
$187.0 | 2023-08-31 |
2-[(2-chlorophenyl)methyl]azepane Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-[(2-chlorophenyl)methyl]azepane
2-[(2-Chlorophenyl)methyl]Azepane: A Comprehensive Overview
The compound with CAS No 68841-13-4, commonly referred to as 2-[(2-chlorophenyl)methyl]azepane, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a member of the azepane family, which are seven-membered cyclic amines, and its structure incorporates a chlorophenyl group attached to the nitrogen atom via a methylene bridge. The azepane ring system is known for its unique chemical properties, making it a valuable component in various synthetic and medicinal chemistry applications.
Recent studies have highlighted the potential of 2-[(2-chlorophenyl)methyl]azepane as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in the development of novel therapeutic agents, particularly in the areas of central nervous system disorders and inflammation. The chlorophenyl substituent adds an additional layer of complexity to the molecule, influencing its pharmacokinetic properties and bioavailability.
The synthesis of 2-[(2-chlorophenyl)methyl]azepane typically involves multi-step reactions, often starting from readily available starting materials such as chlorobenzene derivatives and cyclic amines. One common approach involves nucleophilic substitution or ring-opening reactions, followed by cyclization to form the azepane ring. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for large-scale production.
In terms of pharmacological activity, 2-[(2-chlorophenyl)methyl]azepane has shown promise as a modulator of various cellular pathways. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with GABA receptors has been investigated, indicating possible applications in the treatment of anxiety and sleep disorders.
The structural versatility of 2-[(2-chlorophenyl)methyl]azepane also makes it an attractive candidate for drug delivery systems. Its ability to form stable complexes with other molecules has led to its use in the development of targeted drug delivery vehicles, enhancing the efficacy and reducing side effects of therapeutic agents.
From an industrial perspective, 2-[(2-chlorophenyl)methyl]azepane is utilized in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications ranging from agrochemicals to high-performance polymers. The integration of this compound into these diverse fields underscores its importance in modern chemical research.
In conclusion, 2-[(2-chlorophenyl)methyl]azepane (CAS No 68841-13-4) is a versatile compound with a wide range of applications across multiple disciplines. Its structural features and chemical reactivity continue to inspire innovative research, driving advancements in medicine, materials science, and beyond. As ongoing studies uncover new insights into its properties and potential uses, this compound remains at the forefront of chemical innovation.
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